2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Description
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 3, and a chloro(difluoro)methoxy group (-OCHF₂Cl) at position 1.
Properties
IUPAC Name |
2-bromo-1-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONULYLAYVGFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene can be achieved through several methods, including:
Halogenation Reactions:
Fluorination: The addition of fluorine atoms can be carried out using fluorinating agents like hydrogen fluoride (HF) or other fluorine-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene serves as a scaffold for developing new pharmaceuticals. Its unique structural features allow it to modulate biological activity effectively. It has been explored for its potential in synthesizing compounds that inhibit various enzymes involved in disease processes, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This property is particularly useful in drug design where enzyme modulation is required.
Biochemical Assays
The compound acts as a probe in biochemical assays to study enzyme interactions and protein-ligand dynamics. Its halogenated structure facilitates interactions that are crucial for understanding biochemical pathways and mechanisms.
Agrochemicals
Due to its unique properties, this compound is also applied in the development of specialty agrochemicals. These compounds can enhance crop protection by acting as herbicides or pesticides with specific modes of action derived from their chemical structure.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves:
- Halogenation Reactions : Using bromine or chlorine agents under controlled conditions to introduce the halogen atoms.
- Nucleophilic Substitution : Introducing the difluoromethoxy group through reactions with suitable difluoromethylating agents.
On an industrial scale, continuous flow processes are often employed to enhance yield and purity while utilizing advanced catalytic systems to improve synthesis efficiency.
Case Study 1: Pharmaceutical Development
In a study exploring enzyme inhibitors for cancer treatment, this compound was utilized as a precursor to synthesize a series of compounds that showed promising activity against specific cancer cell lines. The modifications made to the parent compound demonstrated improved potency and selectivity.
Case Study 2: Agrochemical Applications
Research conducted on the use of this compound in agrochemicals revealed its effectiveness as a selective herbicide. Field trials indicated that formulations containing this compound significantly reduced weed populations without harming crop yields, showcasing its potential for sustainable agriculture.
Mechanism of Action
The mechanism by which 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and the methoxy group allows for specific binding interactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and molecular features of the target compound with analogs from the evidence:
Key Observations :
- Halogen Diversity: The target compound integrates Br, F, and Cl in a single structure, whereas analogs like and prioritize Br/Cl/F or Br/F/NO₂ combinations.
- Methoxy vs.
- Molecular Weight : The target compound’s estimated molecular weight (~265.37 g/mol) exceeds most analogs, likely due to the chloro(difluoro)methoxy group.
Biological Activity
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including halogen atoms and a methoxy group, contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₃BrClF₂O |
| Molecular Weight | 239.45 g/mol |
| Physical State | Colorless liquid |
| Functional Groups | Bromo, chloro, difluoromethoxy, fluoro |
The presence of electron-withdrawing groups such as the chloro and difluoromethoxy functionalities enhances the compound's reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.
These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological properties. For instance, fluorinated aromatic compounds are often investigated for their antibacterial and antifungal activities. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Recent studies have shown that derivatives of halogenated aromatic compounds demonstrate notable antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have been shown to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.6 μg/mL to 125 μg/mL against various strains .
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties, surpassing standard treatments like fluconazole in effectiveness .
Case Studies
A selection of case studies highlights the biological activity associated with similar compounds:
- Study on Antimicrobial Efficacy :
- Mechanistic Insights :
Comparative Analysis
Comparative studies with similar compounds provide insights into the unique properties of this compound:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Fluorinated derivative A | 62.5 | Antibacterial |
| Fluorinated derivative B | >125 | Antifungal |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, chloro(difluoro)methoxy groups can be introduced using chlorodifluoromethoxy reagents under anhydrous conditions with copper(I) iodide as a catalyst . Key intermediates like bromo-fluoro-benzene derivatives (e.g., 1-Bromo-2,3-difluorobenzene, CAS 38573-88-5) are often functionalized stepwise to achieve regioselective substitution . Reaction optimization requires monitoring by TLC and GC to confirm intermediate purity (>95% by GC, as in ).
Q. How is the purity of this compound assessed in academic research settings?
- Methodological Answer : Purity is validated using gas chromatography (GC) for volatile components and high-performance liquid chromatography (HPLC) for non-volatile residues. For instance, catalog entries specify >97.0% purity via GC for bromo-chloro-fluoro-benzene analogs, with retention time matching authenticated standards . Melting point analysis (e.g., mp 45–49°C for 2-Bromo-4′-methylacetophenone in ) and NMR spectroscopy (1H/19F/13C) further confirm structural integrity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Resolve substituent positions (e.g., fluorine coupling patterns at δ -120 to -140 ppm for CF2 groups) .
- X-ray crystallography : Used to confirm stereoelectronic effects of the chloro(difluoro)methoxy group, as demonstrated for structurally similar bromo-methoxy-fluorobenzene derivatives in .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C7H3BrF3NO3 with MW 286.003 in ).
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during synthesis?
- Methodological Answer : Computational tools (e.g., DFT calculations) predict electron-deficient aromatic rings' reactivity, guiding substitution patterns. For example, meta-fluorine substituents in 3-fluoro-benzene derivatives ( ) direct electrophilic attack to specific positions. Experimental validation involves competitive reactions with isotopic labeling (e.g., deuterated analogs like 1-Bromo-2,5-difluorobenzene-d3 in ) to trace regiochemical outcomes .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise purification : Use silica gel chromatography (hexane/EtOAC) after each functionalization step. For example, 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is isolated with >95% purity via gradient elution .
- Catalyst screening : Copper(I) iodide or Pd(PPh3)4 enhances coupling efficiency for chloro(difluoro)methoxy introduction, as seen in .
- Inert atmosphere : Reactions under argon minimize decomposition of halogenated intermediates .
Q. How does the compound’s structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro(difluoro)methoxy group activates the benzene ring toward Suzuki-Miyaura coupling. For instance, bromine at the 2-position (ortho to the substituent) facilitates Pd-catalyzed aryl-aryl bond formation, as demonstrated in analogs like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene ( ). Steric hindrance from the trifluoromethoxy group, however, may require bulky phosphine ligands (e.g., SPhos) to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
